molecular formula C11H17NO B3429513 Ethyl[2-(4-methoxyphenyl)ethyl]amine CAS No. 749849-18-1

Ethyl[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B3429513
CAS No.: 749849-18-1
M. Wt: 179.26 g/mol
InChI Key: XSGSTHQZHRLSHO-UHFFFAOYSA-N
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Description

Ethyl[2-(4-methoxyphenyl)ethyl]amine is a secondary amine characterized by a phenethylamine backbone substituted with a methoxy group at the para position of the aromatic ring and an ethyl group on the nitrogen atom. This compound is structurally related to bioactive phenethylamine derivatives, which are frequently explored for pharmaceutical applications, including antihistaminic and anticancer agents . Its synthesis typically involves reductive amination of 4-methoxyphenylacetone with ethylamine in the presence of sodium borohydride, yielding moderate quantities under controlled conditions .

Properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9-8-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGSTHQZHRLSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297185
Record name N-Ethyl-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749849-18-1
Record name N-Ethyl-4-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749849-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[2-(4-methoxyphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenethylamine with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of an ethyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl[2-(4-methoxyphenyl)ethyl]amine undergoes oxidation under controlled conditions. In a study monitoring amine coupling, 4-methoxybenzylamine (structurally analogous) formed an imine intermediate (ArCH=NCH2Ar) as a minor product during oxidation, which diminished over 200 minutes at 130°C . For ethyl-substituted derivatives, common oxidizing agents like hydrogen peroxide or potassium permanganate may cleave C-N bonds or oxidize the amine to nitroso or nitro compounds, though direct evidence for this specific compound requires further study .

Reduction Reactions

Hydrogenation is a key reduction method. In patented syntheses of related 4-methoxyphenylethylamines, catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) efficiently reduced imine intermediates to secondary amines . For this compound, similar conditions could saturate double bonds or remove protecting groups, though the ethyl moiety may remain intact due to its stability.

Alkylation and Acylation

The amine’s nucleophilic nitrogen participates in alkylation. A multi-step synthesis for (S)-(−)-1-(4-methoxyphenyl)ethylamine employed LiHMDS (lithium hexamethyldisilazide) at −78°C to facilitate methyl iodide alkylation, forming branched intermediates . this compound could similarly undergo alkylation with electrophiles (e.g., alkyl halides) under strong base conditions.

Coupling Reactions

Amine coupling reactions form C–N bonds. A toluene-d₈ study at 130°C demonstrated that 4-methoxybenzylamine couples catalytically to form symmetric secondary amines, with reaction progress monitored via ¹H NMR . this compound may engage in analogous coupling, producing dimeric or cross-coupled products under transition-metal catalysis.

Mechanistic Insights

  • Oxidation : Likely proceeds via radical intermediates or imine formation, depending on the oxidant .

  • Reduction : Pd-catalyzed hydrogenolysis cleaves N-benzyl or similar groups while preserving the ethyl chain .

  • Alkylation : Strong bases (e.g., LiHMDS) deprotonate the amine, enhancing nucleophilicity for electrophilic attack .

Comparison with Similar Compounds

N-Methyl 4-Methoxyphenethylamine

  • Structure : Methyl group instead of ethyl on the nitrogen.
  • Molecular Formula: C₁₀H₁₅NO.
  • Applications : Serves as a precursor in chiral synthesis for pharmaceuticals (e.g., (S)-(-)-1-(4-methoxyphenyl)ethylamine in ).

2-(4-Methoxyphenyl)ethylamine

  • Structure : Tetrahydrofuran-2-ylmethyl group replaces ethyl on nitrogen.
  • Molecular Formula: C₁₄H₂₁NO₂.
  • Applications : Explored as a synthetic intermediate with enhanced solubility due to the oxygen-containing heterocycle .

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

  • Structure : Incorporates a 4-ethylbenzyl substituent on the nitrogen.
  • Molecular Formula: C₁₈H₂₃NO.
  • Applications : Used in pharmaceutical research (e.g., as a building block for antihistamines like Astemizole in ). Its extended aromatic system may improve lipid membrane penetration .

Substituent Variations on the Aromatic Ring

N-Benzyl-N-phenyl-5-(4-methoxyphenyl)(thiazol-2-yl)amine

  • Structure : Methoxy group retained on phenyl; thiazole ring introduced.
  • Molecular Formula : C₂₃H₂₁N₃OS.

[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

  • Structure : Methylsulfanyl group replaces methoxy on the second aromatic ring.
  • Molecular Formula: C₁₇H₂₁NOS.

Pharmacological Activity

    Biological Activity

    Ethyl[2-(4-methoxyphenyl)ethyl]amine, a compound derived from the phenethylamine family, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

    Chemical Structure and Properties

    This compound can be represented structurally as follows:

    C12H17N Ethyl 2 4 methoxyphenyl ethyl amine \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Ethyl 2 4 methoxyphenyl ethyl amine }

    The presence of the methoxy group on the phenyl ring is significant as it influences the compound's lipophilicity and interaction with biological targets.

    Antioxidant Activity

    Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, derivatives containing catechol or methoxy groups have shown potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity. The structure-activity relationship (SAR) suggests that the introduction of methoxy groups enhances antioxidant capacity .

    Inhibitory Effects on Enzymes

    This compound and its analogs have been studied for their inhibitory effects on key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Compounds with similar structures demonstrated selective inhibition of MAO-B, which is crucial in the treatment of neurodegenerative diseases. For example, certain cinnamic acid derivatives showed IC50 values as low as 13 nM against MAO-B .

    Neuroprotective Effects

    In a study involving Alzheimer's disease models, compounds structurally related to this compound exhibited anti-inflammatory and anti-amyloidogenic effects. These compounds were shown to reduce levels of inflammatory proteins such as COX-2 and inducible nitric oxide synthase (iNOS), suggesting a potential role in neuroprotection .

    Clinical Observations

    A clinical report highlighted the effects of a related compound, 25I-NBOMe, which shares structural similarities with this compound. The patient presented with symptoms including tachycardia and agitation following exposure. This case underscores the importance of understanding the pharmacodynamics of phenethylamine derivatives in clinical contexts .

    Experimental Findings

    In vitro studies have demonstrated that this compound can modulate neurotransmitter systems. In particular, its analogs were found to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

    Data Table: Biological Activities of Related Compounds

    Compound NameActivity TypeIC50 ValueReference
    This compoundMAO-B Inhibition13 nM
    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)...Anti-inflammatoryNot specified
    25I-NBOMeNeuropsychiatric EffectsNot specified

    Q & A

    Basic: What are standard synthetic routes for Ethyl[2-(4-methoxyphenyl)ethyl]amine, and how are intermediates characterized?

    Methodological Answer:
    A common approach involves reductive amination of 4-methoxyphenylacetaldehyde with ethylamine, followed by purification via column chromatography. Key intermediates (e.g., nitro derivatives or benzyl-protected amines) are characterized using:

    • NMR (¹H/¹³C) to confirm regiochemistry and purity.
    • Mass spectrometry (MS) for molecular ion verification.
    • Infrared (IR) spectroscopy to track functional groups (e.g., -NH, C-O-C).
      For example, ethyl 2-(4-methoxybenzyl)-3-(4-methoxyphenyl)-2-nitropropanoate (a precursor) was synthesized via dialkylation of nitroacetate esters .

    Basic: What safety protocols are critical when handling this compound?

    Methodological Answer:

    • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (LD50 data suggests moderate toxicity) .
    • Ventilation: Use fume hoods to prevent inhalation of vapors (boiling point ~250–300°C).
    • Waste disposal: Segregate acidic/basic waste and neutralize before transferring to licensed facilities .

    Advanced: How can reaction yields be optimized for stereoselective synthesis of this compound derivatives?

    Methodological Answer:

    • Catalyst screening: Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of imine intermediates.
    • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 pathways .
    • Temperature control: Lower temperatures (–20°C) reduce side reactions in lithiation steps.

    Table 1: Yield optimization for nitropropanoate precursor

    ConditionSolventCatalystYield (%)
    Room temperatureDMFKI62
    0°CTHFNaI78
    –20°C (Finkelstein)AcetoneKI85

    Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

    Methodological Answer:
    Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from:

    • Tautomerism: Use variable-temperature NMR to identify dynamic equilibria.
    • Impurity interference: Perform HPLC-MS to isolate and identify byproducts.
    • Crystallography: Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of regiochemistry and stereochemistry.

    Basic: What analytical techniques are used to assess purity and stability of this compound?

    Methodological Answer:

    • HPLC-UV: Monitor degradation products at λmax ≈ 255 nm (aromatic π→π* transitions) .
    • Karl Fischer titration: Quantify water content (critical for hygroscopic salts like hydrochloride forms).
    • Accelerated stability studies: Store samples at 40°C/75% RH for 6 months to predict shelf life .

    Advanced: What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

    Methodological Answer:

    • DFT calculations: Model transition states for Suzuki-Miyaura coupling (e.g., Pd-mediated C-C bond formation at the methoxyphenyl group).
    • Isotopic labeling: Use deuterated ethylamine to track kinetic isotope effects in amination steps.
    • In situ IR: Monitor real-time disappearance of starting materials during catalysis .

    Basic: How to design a scalable purification protocol for this amine?

    Methodological Answer:

    • Distillation: Fractional distillation under reduced pressure (bp ~280°C at 1 atm).
    • Recrystallization: Use ethanol/water mixtures (8:2 v/v) for hydrochloride salts .
    • Ion-exchange chromatography: Separate cationic amine derivatives from neutral byproducts.

    Advanced: How to address low reproducibility in biological activity assays involving this compound?

    Methodological Answer:

    • Batch variability: Characterize each batch via LC-MS and ¹H NMR to confirm consistency.
    • Solubility optimization: Use co-solvents (e.g., DMSO/PBS) to improve aqueous solubility.
    • Positive controls: Include reference standards (e.g., despropionyl fentanyl analogs ) to calibrate assay sensitivity.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl[2-(4-methoxyphenyl)ethyl]amine
    Reactant of Route 2
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    Ethyl[2-(4-methoxyphenyl)ethyl]amine

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